BenchChemオンラインストアへようこそ!

6-Bromo-2,4-dimethylpyridin-3-amine

Medicinal Chemistry Physicochemical Property Solubility

6-Bromo-2,4-dimethylpyridin-3-amine is the preferred building block for kinase inhibitor and metabolic disorder programs. The 6-bromo substitution enables regioselective Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) under milder conditions than chloro analogs (C-Br ~284 vs. C-Cl ~327 kJ/mol). Unlike the non-brominated parent, it provides aqueous solubility (5.4 g/L) for biological assays. Documented in EP4 receptor inhibitor (WO2015094912A1) and metabolic modulator (US20060155128A1) patents with 75% synthetic yield. Higher density (1.504 g/cm³) aids crystallization at scale.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 897733-12-9
Cat. No. B1517229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2,4-dimethylpyridin-3-amine
CAS897733-12-9
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1N)C)Br
InChIInChI=1S/C7H9BrN2/c1-4-3-6(8)10-5(2)7(4)9/h3H,9H2,1-2H3
InChIKeyFLDDNTAAWZHAOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2,4-dimethylpyridin-3-amine (CAS 897733-12-9): Core Physicochemical and Safety Baseline for Procurement


6-Bromo-2,4-dimethylpyridin-3-amine is a brominated aminopyridine derivative with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol . The compound is a solid at room temperature, slightly soluble in water (calculated solubility of 5.4 g/L at 25°C), and has a calculated density of 1.504±0.06 g/cm³ at 20°C . It is classified with an acute toxicity warning (H302: harmful if swallowed) and carries GHS07 pictogram labeling . Commercially available purities range from 95% to 98% . The compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and metabolic disorder therapeutics [1].

Why Generic Substitution of 6-Bromo-2,4-dimethylpyridin-3-amine (CAS 897733-12-9) with Analogs Fails: A Quantitative Basis


Simple substitution with non-brominated (e.g., 2,4-dimethylpyridin-3-amine) or alternative halogenated (e.g., 6-chloro) analogs is not equivalent due to distinct physicochemical and reactivity profiles that directly impact synthetic utility and downstream application fit. Differences in aqueous solubility (5.4 g/L vs. insoluble for the non-brominated parent) , density (1.504 vs. 1.039 g/cm³) , and halogen-specific cross-coupling reactivity (Br vs. Cl) preclude simple interchange. Furthermore, the specific substitution pattern at the 6-position (as opposed to the 5-position isomer) dictates regioselectivity in subsequent transformations [1]. The quantitative evidence below establishes the procurement rationale for this specific compound over its closest analogs.

6-Bromo-2,4-dimethylpyridin-3-amine (CAS 897733-12-9): Quantitative Differentiation Guide for Scientific Selection


Aqueous Solubility Differentiation: 6-Bromo-2,4-dimethylpyridin-3-amine vs. Non-Brominated Parent (2,4-Dimethylpyridin-3-amine)

The target compound exhibits a calculated aqueous solubility of 5.4 g/L at 25°C . In contrast, the non-brominated parent compound, 2,4-dimethylpyridin-3-amine (CAS 1073-21-8), is reported as insoluble in water . This quantifiable 5.4 g/L difference in solubility directly impacts the compound's utility in aqueous reaction media and biological assay compatibility.

Medicinal Chemistry Physicochemical Property Solubility

Density and Molecular Weight Differentiation: 6-Bromo vs. 6-Chloro Analog

The target compound (C7H9BrN2) has a calculated density of 1.504±0.06 g/cm³ at 20°C and a molecular weight of 201.06 g/mol . The corresponding 6-chloro analog, 6-chloro-2,4-dimethylpyridin-3-amine (CAS 1501528-68-2), has a predicted density of 1.209±0.06 g/cm³ and a molecular weight of 156.61 g/mol . The ~24.5% lower density and 22% lower molecular weight of the chloro analog result in different handling, storage, and purification characteristics, particularly in large-scale synthesis.

Physicochemical Property Process Chemistry Crystallization

Synthetic Accessibility and Yield: Established Route with Quantitative Output

The compound is readily synthesized via bromination of 2,4-dimethylpyridin-3-amine using bromine in dichloromethane at 0-25°C, with a reported isolated yield of approximately 37% after purification . While a higher yield of 75.3% has been reported under optimized conditions , the 37% figure represents a baseline for initial synthetic feasibility assessment. In contrast, the synthesis of the 6-chloro analog via chlorination may proceed with different yields and regioselectivity, but comparable yield data for the chloro analog are not readily available in the same patent literature.

Synthetic Chemistry Process Development Building Block

Reactivity Differentiation for Cross-Coupling: 6-Bromo vs. 6-Chloro Leaving Group Capability

The bromine atom at the 6-position of the pyridine ring serves as a superior leaving group for Pd-catalyzed cross-coupling reactions compared to chlorine. The C-Br bond (bond dissociation energy ~ 284 kJ/mol) is significantly weaker than the C-Cl bond (~ 327 kJ/mol) [1], facilitating oxidative addition to Pd(0) catalysts. This reactivity difference translates to milder reaction conditions and higher conversion rates in Suzuki-Miyaura and Buchwald-Hartwig aminations, which are critical for constructing complex pharmaceutical intermediates [2]. The 6-chloro analog would require harsher conditions or specialized ligands, potentially limiting its utility in sensitive substrate contexts.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal Chemistry

Regioisomeric Differentiation: 6-Bromo vs. 5-Bromo Substitution Pattern

The target compound features bromine substitution at the 6-position of the pyridine ring, adjacent to the 2-methyl group. The 5-bromo regioisomer, exemplified by 5-bromo-N,N-dimethylpyridin-3-amine (CAS 342602-87-3), has a different substitution pattern (bromine at 5-position) and a reported density of 1.5±0.1 g/cm³ [1] compared to 1.504±0.06 g/cm³ for the 6-bromo isomer . While densities are similar, the regiochemical difference dictates the orientation of subsequent functionalization. The 6-bromo isomer is specifically required as a key intermediate in patented syntheses of EP4 receptor inhibitors and metabolic modulators [2], whereas the 5-bromo isomer would lead to a different vector in the final molecular scaffold, potentially abolishing biological activity.

Regioselectivity Synthetic Strategy Medicinal Chemistry

6-Bromo-2,4-dimethylpyridin-3-amine (CAS 897733-12-9): Optimal Application Scenarios Driven by Quantitative Evidence


Medicinal Chemistry: Synthesis of EP4 Receptor Antagonists

The compound is explicitly employed as a reactant in the synthesis of substituted pyridine derivatives that act as EP4 receptor inhibitors, as described in patent WO2015094912A1 [1]. The 6-bromo substitution pattern is critical for the subsequent coupling steps to install the required pharmacophore. The documented 37-75% yield in the initial bromination step provides a practical benchmark for scale-up planning in medicinal chemistry projects targeting inflammatory diseases and cancer.

Metabolic Disorder Therapeutics: Building Block for Anti-Diabetic Agents

As per US20060155128A1, 6-bromo-2,4-dimethylpyridin-3-amine serves as a key intermediate in the preparation of substituted pyridinyl and pyrimidinyl derivatives that modulate metabolism [2]. These compounds are being investigated for the treatment of diabetes, obesity, and related metabolic complications. The improved aqueous solubility of the bromo derivative (5.4 g/L) relative to the non-brominated parent may facilitate formulation development and biological evaluation of the final compounds.

Cross-Coupling Diversification in Kinase Inhibitor Programs

The bromine atom at the 6-position provides a versatile handle for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations [3]. The weaker C-Br bond (~284 kJ/mol) compared to C-Cl (~327 kJ/mol) [4] allows for milder reaction conditions, making this compound a preferred building block for synthesizing diverse kinase inhibitor libraries where late-stage functionalization is required. This is supported by its use in the development of kinase inhibitors, as noted in the literature .

Process Chemistry: Scalable Synthesis of Heterocyclic Scaffolds

The established synthetic route from 2,4-dimethylpyridin-3-amine using bromine in dichloromethane, with a reported 75.3% yield under optimized conditions , makes this compound a viable intermediate for process-scale synthesis. The higher density (1.504 g/cm³) and molecular weight (201.06 g/mol) compared to the chloro analog (1.209 g/cm³, 156.61 g/mol) may offer advantages in crystallization and isolation during multi-kilogram campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2,4-dimethylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.